Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane
Description
Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane is a silyl ether derivative characterized by a fluorinated aromatic substituent conjugated to a propenyl backbone. This compound belongs to a class of organosilicon reagents widely used in organic synthesis, particularly in protective group strategies for alcohols and intermediates in cross-coupling reactions. Its structure combines steric bulk from the tert-butyldimethylsilyl (TBS) group with the electronic effects of the 4-fluorobenzylidene moiety, making it distinct in reactivity and stability compared to analogous compounds .
Properties
IUPAC Name |
tert-butyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FOSi/c1-7-15(18-19(5,6)16(2,3)4)12-13-8-10-14(17)11-9-13/h7-12H,1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSCCXXVFDPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=CC1=CC=C(C=C1)F)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136623 | |
| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-butadien-1-yl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860642-36-0 | |
| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-butadien-1-yl]-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860642-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-butadien-1-yl]-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane typically involves the following steps:
Formation of the Fluorobenzylidene Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the fluorobenzylidene intermediate.
Allylation: The intermediate is then subjected to allylation using prop-2-en-1-yl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Organic Synthesis
Reagent in Silylation Reactions
Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane serves as a valuable reagent in silylation reactions, where it can introduce silyl groups into organic molecules. This process enhances the stability and reactivity of compounds, making them more amenable to further transformations. The introduction of the tert-butyl group provides steric hindrance that can influence reaction pathways and selectivity.
Case Study: Synthesis of Functionalized Compounds
In a study focusing on the synthesis of functionalized compounds, this compound was utilized to silylate alcohols and amines. The resulting silyl ethers and amines exhibited improved stability under reaction conditions, facilitating subsequent reactions such as nucleophilic substitutions and eliminations.
Potential Anticancer Agent
Recent investigations have indicated that this compound may possess anticancer properties. The presence of the fluorobenzylidene moiety is believed to enhance the compound's bioactivity by improving interactions with biological targets.
Case Study: In Vitro Studies
In vitro studies have demonstrated that derivatives of this silane compound exhibit cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane involves its interaction with specific molecular targets and pathways. The fluorobenzylidene moiety can interact with biological receptors, while the silyl group may enhance the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core structure : Propenyloxy silyl ether with a 4-fluorobenzylidene group.
- Key substituents: tert-Butyldimethylsilyl (TBS) group: Provides steric protection and hydrolytic stability. 4-Fluorophenyl group: Introduces electron-withdrawing effects, enhancing electrophilic reactivity.
Analogous Compounds
a) Tert-butyl[(1-methoxyethenyl)oxy]dimethylsilane (CAS 77086-38-5)
- Core structure : Methoxy-substituted ethenyloxy silyl ether.
- Key differences : Lacks fluorinated aromaticity; methoxy group increases electron density at the double bond, reducing electrophilicity compared to the target compound .
b) (4-Bromobenzyl)oxy(tert-butyl)dimethylsilane [11]
- Core structure : Brominated benzyloxy silyl ether.
- Key differences : Bromine (a bulky, polarizable substituent) replaces fluorine, altering steric and electronic profiles. Bromine enhances susceptibility to nucleophilic aromatic substitution but reduces thermal stability .
c) Tert-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane (3e)
Physicochemical Properties
*Calculated based on structural data.
Target Compound
Analogous Compounds
- Tert-butyl[(1-methoxyethenyl)oxy]dimethylsilane: Used as a mild alkoxy donor in nucleophilic substitutions due to its electron-rich double bond .
- (4-Bromobenzyl)oxy(tert-butyl)dimethylsilane : Serves as a precursor for Suzuki-Miyaura cross-coupling, leveraging bromine as a leaving group .
- Tert-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane : Its steric bulk directs regioselectivity in cyclopropanation reactions .
Stability and Handling
- Hydrolytic Stability : The TBS group in all compounds resists hydrolysis under neutral conditions but cleaves readily with fluoride ions. The 4-fluoro substituent in the target compound slightly enhances stability compared to brominated analogs .
- Thermal Degradation : Fluorinated derivatives generally exhibit higher thermal stability than brominated counterparts due to stronger C–F bonds .
Biological Activity
Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane (CAS Number: 860642-36-0) is a compound of interest due to its unique chemical structure, which combines a fluorobenzylidene moiety with a silyl group. This combination is believed to impart distinct biological activities, making it a candidate for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a dimethylsilane moiety, and a 4-fluorobenzylidene unit. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 278.437 g/mol |
| IUPAC Name | tert-butyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]-dimethylsilane |
| InChI Key | LSTSCCXXVFDPGH-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within the body. The fluorobenzylidene moiety may engage with various biological receptors, while the silyl group could enhance the compound's stability and bioavailability. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, which may also apply to this compound.
Antimicrobial Properties
Research has indicated potential antimicrobial activity for compounds containing silyl groups. The presence of the fluorobenzylidene unit may enhance this activity due to increased lipophilicity, allowing better membrane penetration. A study demonstrated that derivatives of similar structures exhibited significant antibacterial effects against various strains of bacteria, suggesting that this compound may possess similar properties.
Anticancer Activity
The compound's structure suggests potential anticancer activity. Studies involving related compounds have shown that modifications in the benzylidene moiety can lead to enhanced cytotoxic effects against cancer cell lines. For instance, derivatives with electron-withdrawing groups like fluorine have been associated with increased potency in inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds:
- Study on Structure-Activity Relationship (SAR) :
- Antimicrobial Evaluation :
- Neuroprotective Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
